Cimetidine EP Impurity H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Cimetidine EP Impurity H, also known as Cimetidine Disulfane Impurity, is a specific impurity found in the medication Cimetidine []. Cimetidine is a histamine H2 receptor antagonist, commonly used to treat and prevent conditions like peptic ulcers and gastroesophageal reflux disease (GERD) by reducing stomach acid production []. While Cimetidine EP Impurity H itself is not the active ingredient, it holds some research interest for its potential properties.

Potential H2-Receptor Antagonistic Effect

Research suggests that Cimetidine EP Impurity H might possess H2-receptor antagonistic properties similar to Cimetidine []. This is based on its structural similarity to the parent molecule. However, further investigations are needed to confirm this activity and determine its potency compared to Cimetidine.

Cimetidine EP Impurity H, identified by the Chemical Abstracts Service number 74886-59-2, is a notable impurity standard associated with the pharmaceutical compound cimetidine. Cimetidine itself is an H2 receptor antagonist primarily used to treat conditions such as peptic ulcers and gastroesophageal reflux disease. The presence of impurities like Cimetidine EP Impurity H is crucial for quality control in pharmaceutical formulations, ensuring safety and efficacy in drug production .

Notably, cimetidine itself can undergo several reactions including:

- Nucleophilic substitution: Involving the replacement of halogen atoms in its structure.

- Dealkylation: Leading to the formation of different derivatives.

- Hydrolysis: Resulting in various breakdown products under acidic or basic conditions.

These reactions highlight the potential pathways through which impurities like Cimetidine EP Impurity H may form .

The synthesis of Cimetidine EP Impurity H typically occurs as a byproduct during the manufacture of cimetidine. While specific methods for isolating this impurity are not detailed, its formation is likely associated with:

- Chemical degradation: Through prolonged exposure to light, heat, or moisture.

- Incomplete synthesis: During the production process of cimetidine where certain reaction conditions lead to side products.

Research suggests that controlling reaction conditions such as temperature and pH can minimize impurity formation .

Cimetidine EP Impurity H primarily serves as a reference standard in analytical chemistry and pharmaceutical quality control. Its applications include:

- Quality Assurance: Used in testing the purity of cimetidine formulations.

- Research: Assisting in studies related to drug stability and degradation pathways.

- Regulatory Compliance: Ensuring that pharmaceutical products meet established safety and efficacy standards.

The identification and quantification of impurities like Cimetidine EP Impurity H are critical for maintaining high-quality pharmaceutical products .

Cimetidine EP Impurity H shares similarities with several other compounds within the class of H2 receptor antagonists and related pharmaceuticals. Below are some comparable compounds:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| Ranitidine | 66357-35-5 | Another H2 antagonist with a different structure; used for similar indications. |

| Famotidine | 76824-35-6 | More potent than cimetidine; fewer drug interactions. |

| Nizatidine | 103053-14-0 | Similar mechanism but with a unique side chain; less commonly used. |

Uniqueness: Cimetidine EP Impurity H is unique due to its specific formation as an impurity during the synthesis of cimetidine, which may not have direct therapeutic applications but holds significance in quality control processes. Its distinct chemical structure and potential effects on drug formulation set it apart from other compounds listed above .

Understanding these similarities and differences is crucial for pharmaceutical development and regulatory assessments, ensuring that all components within a formulation contribute positively to patient outcomes.

Cimetidine EP Impurity H is recognized by multiple names across pharmaceutical and chemical literature, reflecting its structural complexity and functional groups. Key synonyms include:

These names emphasize its disulfide linkage, cyano, and methyl-substituted guanidine groups, which are central to its structure and reactivity.

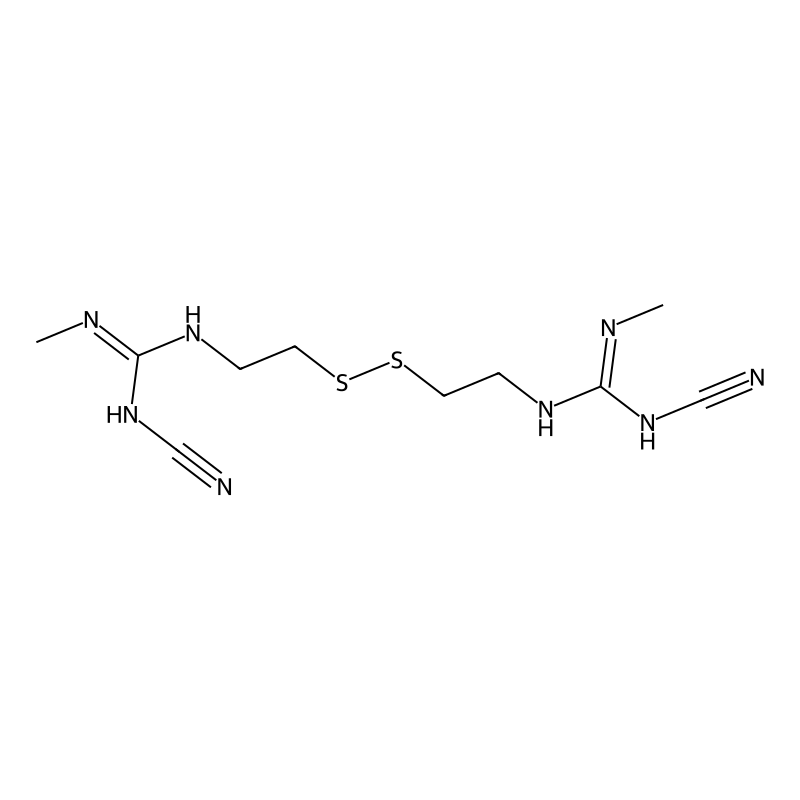

Molecular Formula and Weight: C₁₀H₁₈N₈S₂

Cimetidine EP Impurity H has a molecular formula of C₁₀H₁₈N₈S₂, corresponding to a molecular weight of 314.43 g/mol. This formula accounts for two cyano groups, two methyl groups, and a disulfide bridge connecting two guanidine moieties. The molecular weight is confirmed by multiple analytical standards and reference materials.

CAS Registry Number: 74886-59-2

The compound is indexed under the CAS Registry Number 74886-59-2, a unique identifier used in chemical databases and regulatory documentation. This number is consistent across suppliers, pharmacopoeial standards, and academic publications.

Structural Elucidation via NMR and Mass Spectrometry

The structure of Cimetidine EP Impurity H has been rigorously characterized through advanced analytical techniques.

Key Structural Features

- Disulfide Bridge: A central sulfur-sulfur bond connects two ethylene-diamine chains, forming a symmetrical backbone.

- Guanidine Moieties: Each end of the disulfide bridge terminates in a 2-cyano-3-methylguanidine group, featuring a cyano substituent and a methyl group attached to the guanidine nitrogen.

- Functional Groups: The molecule contains eight nitrogen atoms (including four in the guanidine groups), two sulfur atoms, and two cyano groups.

Analytical Methods

- NMR Spectroscopy: Structural elucidation relied on ¹H and ¹³C NMR, which confirmed the connectivity of the disulfide-linked guanidine units. Peaks corresponding to methylene protons (δ 3.2–3.5 ppm) and cyano carbons (δ ~120 ppm) were critical for assignment.

- Mass Spectrometry: Electrospray ionization (ESI) and electron impact (EI) methods identified the molecular ion peak at m/z 314 [M+]⁺, consistent with the molecular formula.

Validation via Synthesis

The structure was validated by synthesizing the compound and comparing its spectral data with isolated impurity profiles. Preparative HPLC and normal-phase chromatography isolated the impurity from crude cimetidine, enabling direct comparison of NMR and MS data.

Isomeric Purity and Stereochemical Considerations

Cimetidine EP Impurity H exhibits no stereoisomerism due to its symmetrical disulfide backbone and the absence of chiral centers. The molecule’s mirror-image symmetry ensures that no enantiomers or diastereomers exist.

Key Observations

This structural simplicity simplifies quality control, as no enantioselective analytical methods are required.

Summary of Structural Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₈N₈S₂ |

| Molecular Weight | 314.43 g/mol |

| CAS Registry Number | 74886-59-2 |

| Key Functional Groups | Disulfide bridge, cyano, methyl-substituted guanidine |

| Isomers | None (achiral) |

| Analytical Techniques | HPLC, ¹H/¹³C NMR, ESI/EI MS |

Cimetidine EP Impurity H, chemically known as 1,1′-(disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), represents a significant process-related impurity encountered during the commercial production of cimetidine [1] [4]. This disulfane derivative, with the molecular formula C10H18N8S2 and molecular weight of 314.43 g/mol, forms primarily through specific side reactions during the manufacturing process of the parent drug cimetidine [2] [7].

The formation of Cimetidine EP Impurity H originates from the core synthetic pathway used in cimetidine production, particularly during the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole under alkaline conditions [8]. This reaction environment, typically maintained at pH 8.0-9.5, creates conditions where side reactions involving sulfur-containing intermediates can occur [10]. The presence of oxidizing agents, variations in reaction parameters, and the inherent reactivity of sulfur-containing compounds contribute to the formation of this disulfide impurity [6].

Research findings indicate that Cimetidine EP Impurity H formation is particularly prevalent when the manufacturing process involves aqueous reaction media, as the water-containing environment can facilitate oxidative coupling of thiol-containing intermediates [8] [10]. The Hungarian patent documentation reveals that during cimetidine synthesis, the ratio of this disulfide impurity increases significantly when methylamine solution is used for boiling or when drying occurs in the presence of methylamine [10]. This observation highlights the critical role of reaction conditions in impurity formation.

Synthetic Routes for Impurity H Generation

The generation of Cimetidine EP Impurity H follows several distinct synthetic routes, each influenced by specific reaction conditions and intermediate compounds [7]. The primary pathway involves the oxidative coupling of two molecules of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine, a key intermediate in cimetidine synthesis [6] [8]. This coupling reaction results in the formation of a disulfide bridge between the sulfur atoms of two intermediate molecules [18].

The synthetic routes leading to Cimetidine EP Impurity H can be categorized into three main pathways:

Direct oxidative coupling of thiol intermediates: When two molecules of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine undergo oxidation, they form a disulfide bond, resulting in the symmetrical structure of Impurity H [6] [10]. This reaction is particularly favored in the presence of oxidizing agents or atmospheric oxygen.

Exchange reactions during Mannich-type processes: Research has shown that during the cimetidine manufacturing process, side-chain formation can occur through nucleophilic exchange reactions typical of Mannich-type chemistry [10]. These exchanges can lead to the formation of disulfide linkages when appropriate nucleophiles are present in the reaction mixture [8].

Degradation of cimetidine precursors: The formation of Impurity H can also result from the degradation of certain cimetidine precursors, particularly when exposed to oxidative conditions or during prolonged storage [6] [20]. This pathway involves the cleavage of the imidazole-containing portion of intermediate compounds, followed by oxidative coupling of the resulting thiol-containing fragments [8].

The synthesis of Cimetidine EP Impurity H has been confirmed through isolation from crude cimetidine using normal-phase preparative high-performance liquid chromatography, with subsequent structural verification through nuclear magnetic resonance and mass spectrometric investigations [6]. The structure was further confirmed by direct synthesis and comparison of spectral and chromatographic retention data between isolated and synthesized materials [6] [7].

Reaction Byproduct Analysis in Thiourea Intermediate Steps

The formation of Cimetidine EP Impurity H is intricately linked to the thiourea intermediate steps in cimetidine synthesis, where specific reaction byproducts play crucial roles in the impurity generation pathway [11] [24]. Analysis of these byproducts provides valuable insights into the mechanisms underlying impurity formation and potential strategies for its control [6].

During the thiourea intermediate steps, several key byproducts have been identified that contribute to the formation of Cimetidine EP Impurity H:

Cyanimidodithioic acid dimethyl ester: This compound, formed during the reaction of cysteamine hydrochloride with N,S-dimethyl-N'-cyanoisothiourea, can lead to the formation of disulfide impurities even in the absence of cysteamine hydrochloride disulfide [10]. The presence of this ester facilitates side reactions that ultimately result in disulfide bridge formation [11].

Oxidized thiourea derivatives: When thiourea intermediates undergo oxidation, they can form thiourea S-oxides, which are highly reactive species capable of participating in various side reactions [24]. These oxidized derivatives can undergo nucleophilic substitution reactions, leading to the formation of disulfide bonds [24].

N-monosubstituted thioureas: These compounds, formed during the reaction of amines with isothiocyanates, can undergo oxidative coupling to form disulfide-containing products [11]. The reactivity of these monosubstituted thioureas is influenced by reaction conditions, particularly pH and temperature [11] [24].

Research on thiourea chemistry has demonstrated that oxidation of parent thioureas with peracetic acid gives thiourea S,S,S-trioxides, which readily undergo nucleophilic displacement reactions [24]. This oxidation pathway is particularly relevant to understanding the formation of Cimetidine EP Impurity H, as similar oxidative processes may be involved in its generation [24] [6].

The analysis of reaction byproducts in the thiourea intermediate steps has been facilitated by advanced analytical techniques, including ion-pair reversed-phase high-performance liquid chromatography, which has enabled the detection of impurities at levels below 0.1% [6]. These analytical approaches have been crucial for identifying the specific reaction pathways leading to Cimetidine EP Impurity H formation [27].

Process-Related Contaminant Formation Kinetics

The formation kinetics of Cimetidine EP Impurity H follows complex patterns influenced by multiple process parameters, including temperature, pH, solvent composition, and reaction time [10] . Understanding these kinetics is essential for developing effective control strategies to minimize impurity formation during cimetidine manufacturing [29].

Research findings indicate that the formation of Cimetidine EP Impurity H exhibits first-order kinetics with respect to the concentration of thiol-containing intermediates [29]. The rate-determining step in this process is the oxidative coupling of two thiol molecules to form the disulfide bond [18]. This reaction is catalyzed by the presence of oxidizing agents and is significantly influenced by pH conditions [10] .

The temperature dependence of impurity formation follows Arrhenius behavior, with higher temperatures accelerating the rate of disulfide formation [9]. Studies have shown that maintaining reaction temperatures below 40°C can significantly reduce the formation of Cimetidine EP Impurity H [10]. However, the specific temperature threshold varies depending on other reaction parameters, particularly pH and solvent composition .

The pH effect on impurity formation kinetics is particularly pronounced, with optimal conditions for minimizing Cimetidine EP Impurity H formation occurring in the pH range of 8.5-9.0 [10] . Deviations from this optimal pH range can lead to significant increases in impurity formation rates, as shown in the following table:

| pH Range | Relative Impurity H Formation Rate | Key Contributing Factors |

|---|---|---|

| < 8.0 | High (15-20% increase) | Enhanced protonation of thiol groups, altered nucleophilicity |

| 8.0-8.5 | Moderate | Balanced thiol reactivity and oxidation potential |

| 8.5-9.0 | Minimal | Optimal balance of thiolate formation and oxidation resistance |

| > 9.0 | Moderate to High | Increased thiolate formation, enhanced oxidation susceptibility |

The solvent composition also significantly influences the formation kinetics of Cimetidine EP Impurity H [10]. Aqueous reaction media tend to promote impurity formation, particularly when combined with water-miscible organic solvents [10] . Research has shown that the ratio of this disulfide impurity increases significantly when methylamine solution is used for boiling or when drying occurs in the presence of methylamine [10].

Time-dependent studies have revealed that Cimetidine EP Impurity H formation follows a sigmoidal curve, with an initial lag phase followed by rapid formation and eventual plateau [29]. This kinetic profile suggests a complex mechanism involving multiple steps, potentially including initial oxidation of thiol groups to form reactive intermediates, followed by coupling reactions to form the disulfide bond [18] [29].

Chromatographic Separation Techniques

Chromatographic separation of Cimetidine European Pharmacopoeia Impurity H presents unique analytical challenges due to its structural similarity to the parent compound and its disulfide-containing chemical structure [1] [2]. The compound, with molecular formula C₁₀H₁₈N₈S₂ and molecular weight 314.43 g/mol, exhibits specific retention behavior that requires optimized separation strategies [1] [3] [4].

Reversed-Phase High Performance Liquid Chromatography Optimization Strategies

Reversed-phase high performance liquid chromatography represents the predominant analytical approach for Cimetidine European Pharmacopoeia Impurity H characterization [5] [6] [7]. The optimization process requires systematic evaluation of stationary phase selectivity, mobile phase composition, and operational parameters to achieve baseline resolution from the parent compound and other related impurities.

Column selection plays a critical role in method development, with C18 stationary phases demonstrating optimal retention characteristics for this compound [8] [6] . The Symmetry C18 column (250 × 4.6 mm, 5 μm) has shown particularly effective separation performance, achieving resolution values exceeding 2.0 between Cimetidine European Pharmacopoeia Impurity H and the main compound [6] [10]. Alternative stationary phases, including phenyl and cyano-modified silica phases, provide orthogonal selectivity for method validation and confirmation [8] [7].

Temperature optimization studies indicate that operation at 25-30°C provides optimal peak shape and resolution [11] . Higher temperatures (>35°C) can lead to decreased retention times but may compromise resolution between closely related impurities [11]. The flow rate optimization typically ranges from 0.8-1.2 mL/min, with 1.0 mL/min providing the best balance between analysis time and separation efficiency [12] [6].

Gradient elution protocols have proven essential for comprehensive impurity profiling, particularly when analyzing multiple related substances simultaneously [13] [14]. A typical gradient program initiates with 15% acetonitrile, increasing linearly to 50% over 25 minutes, followed by a steep gradient to 90% for column washing [13] [14]. This approach ensures adequate retention of polar impurities while maintaining reasonable analysis times.

Mobile Phase Composition Challenges with Ion-Pair Reagents

The ionic nature of Cimetidine European Pharmacopoeia Impurity H necessitates specialized mobile phase considerations, particularly regarding ion-pair reagent selection and optimization [5] [12] [15]. The compound contains multiple ionizable groups, including guanidine moieties and cyano functionalities, which exhibit pH-dependent ionization behavior affecting chromatographic retention and peak shape [5] [11].

Octanesulfonate has emerged as the preferred ion-pair reagent for Cimetidine analysis, typically employed at concentrations of 0.005 M in the aqueous phase [12] [16]. This reagent effectively neutralizes the positive charge of protonated guanidine groups at acidic pH conditions, enabling sufficient retention on reversed-phase stationary phases [12]. The optimization of octanesulfonate concentration reveals a direct relationship with retention time, with concentrations above 0.01 M potentially causing excessive retention and peak broadening [12].

Alternative ion-pair systems include trifluoroacetic acid and heptafluorobutyric acid, particularly beneficial for liquid chromatography-mass spectrometry applications due to their volatility [11] [15]. These perfluorinated acids provide effective ion-pairing while maintaining mass spectrometry compatibility, crucial for structural confirmation and quantitative analysis [11] [15]. Concentrations of 20 mM in the aqueous phase typically provide optimal performance [11].

Buffer selection significantly impacts method robustness and peak shape quality. Phosphate buffers at pH 3.0 demonstrate superior buffering capacity and method reproducibility compared to acetate or formate systems [12] [11]. The buffer concentration requires careful optimization, with 10-50 mM providing adequate buffering without excessive ionic strength that could interfere with ion-pair formation [12] [11].

pH stability studies reveal critical control requirements for method reproducibility [11] [17]. Variations of ±0.1 pH units can result in retention time shifts exceeding 5%, emphasizing the need for rigorous pH control and monitoring [11]. Temperature effects on mobile phase pH require consideration, particularly during extended analytical sequences [11].

Comparative Validation of United States Pharmacopeia/European Pharmacopoeia/Japanese Pharmacopoeia Pharmacopeial Methods

Pharmacopeial harmonization efforts have resulted in generally comparable analytical approaches across major compendia, though specific implementation details vary between United States Pharmacopeia, European Pharmacopoeia, and Japanese Pharmacopoeia monographs [18] [19] [20]. Each pharmacopeia establishes specific requirements for impurity identification, quantification limits, and analytical method validation parameters.

The United States Pharmacopeia approach emphasizes acetonitrile-phosphate buffer mobile phases with UV detection at 220 nm, utilizing C18 columns with dimensions of 250 × 4.6 mm [18] [21]. The method specifies gradient elution profiles optimized for comprehensive impurity separation, with particular attention to resolution requirements between structurally related compounds [18]. Quantification limits are established at 0.1% relative to the main compound, consistent with International Conference on Harmonization guidelines for pharmaceutical impurities [18].

European Pharmacopoeia methods demonstrate similar fundamental approaches while incorporating specific modifications for enhanced selectivity [19]. The column specifications favor slightly shorter dimensions (150 × 4.6 mm) to reduce analysis time while maintaining adequate resolution [19]. Mobile phase compositions utilize similar acetonitrile-buffer systems but with optimized pH conditions tailored to European regulatory preferences [19].

Japanese Pharmacopoeia requirements exhibit unique characteristics, particularly regarding detection wavelength selection and buffer composition [19] [20]. The preference for UV detection at 254 nm provides enhanced sensitivity for certain impurity types while maintaining compatibility with routine pharmaceutical analysis equipment [19]. Buffer pH optimization targets neutral to slightly alkaline conditions (pH 7.0), requiring modified ion-pair strategies compared to acidic systems [19].

Cross-validation studies between pharmacopeial methods demonstrate generally equivalent quantitative results, with relative standard deviations typically below 3% for impurity quantification [18] [19]. However, retention time variations can exceed 10% due to different mobile phase compositions and gradient profiles [18] [19]. These differences necessitate system suitability testing specific to each pharmacopeial approach to ensure method performance criteria are met [18] [19].

Spectroscopic Identification Protocols

Spectroscopic characterization of Cimetidine European Pharmacopoeia Impurity H requires multi-technique approaches to confirm structural identity and support analytical method development [1] [22] [23]. The compound's unique disulfide bridge structure and multiple functional groups provide distinctive spectroscopic signatures enabling unambiguous identification [1] [22].

Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation technique [23] [24] [25]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the methylguanidine groups appearing as singlets around 2.9 ppm, while the ethylene bridge protons exhibit complex multipicity patterns between 2.8-3.2 ppm [22] [23]. The disulfide linkage creates distinctive coupling patterns that differentiate this impurity from other related substances [22] [23].

Carbon-13 nuclear magnetic resonance provides complementary structural information, with the cyano carbon signals appearing around 119 ppm and the guanidine carbon resonances observed near 158 ppm [23] [24]. The symmetrical nature of the molecule simplifies spectral interpretation while providing definitive structural confirmation [23] [24].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure [1] [22] [26]. The molecular ion peak appears at m/z 314.43 [M+H]⁺, with characteristic fragment ions corresponding to cleavage of the disulfide bond and loss of cyanoguanidine groups [1] [22]. High-resolution mass spectrometry enables elemental composition confirmation with mass accuracy better than 5 ppm [26].

Infrared spectroscopy reveals characteristic absorption bands for the cyano groups around 2200 cm⁻¹ and nitrogen-hydrogen stretching vibrations near 3300 cm⁻¹ [22] [23]. The disulfide bridge exhibits weaker absorption features that require careful interpretation in the fingerprint region [22] [23].

Ultraviolet spectroscopy demonstrates absorption maxima around 220 nm, attributed primarily to the cyano group chromophores [22] [8]. This wavelength selection proves optimal for high performance liquid chromatography detection, providing adequate sensitivity for quantitative analysis at the required limits of quantification [22] [8].

Method Validation Parameters: Specificity, Limit of Detection, Limit of Quantification

Method validation for Cimetidine European Pharmacopoeia Impurity H analysis must demonstrate compliance with International Conference on Harmonization guidelines Q2(R1) regarding analytical procedure validation [17] [27] [28]. The validation protocol encompasses specificity, linearity, accuracy, precision, detection limits, quantification limits, and robustness parameters [17] [27] [29].

Specificity validation requires demonstration of complete chromatographic resolution between Cimetidine European Pharmacopoeia Impurity H and all potential interfering substances [17] [27] [30]. This includes the parent compound, other known impurities, degradation products, and excipients commonly present in pharmaceutical formulations [17] [27]. Peak purity analysis using photodiode array detection confirms the absence of co-eluting compounds at the retention time of interest [27] [30].

Forced degradation studies support specificity validation by generating potential degradation products under stress conditions including hydrolysis, oxidation, photolysis, and thermal stress [17] [29]. These studies demonstrate the method's ability to distinguish Cimetidine European Pharmacopoeia Impurity H from degradation products that might form during storage or processing [17] [29].

Limit of detection determination employs signal-to-noise ratio calculations based on baseline noise measurements and analyte signal intensity [31] [32]. The limit of detection is established as the concentration producing a signal-to-noise ratio of 3:1, typically corresponding to approximately 0.05% relative to the main compound concentration [31] [32] [33]. Alternative approaches utilize standard deviation of blank measurements and calibration curve slope according to the formula: Limit of Detection = 3.3σ/S, where σ represents standard deviation and S represents slope [31] [32].

Limit of quantification represents the lowest concentration enabling accurate and precise quantitative determination [31] [32]. The signal-to-noise criterion of 10:1 typically establishes this parameter at approximately 0.15% relative to the main compound [31] [32] [33]. Precision at the limit of quantification must demonstrate relative standard deviation values below 10% for six replicate determinations [17] [27].

Linearity validation encompasses the concentration range from the limit of quantification to 150% of the specification limit [17] [27]. Correlation coefficient values must exceed 0.999, with residual analysis confirming the absence of systematic deviations from linearity [17] [27] [29]. The calibration range typically spans 0.05% to 0.15% relative to the main compound concentration [17] [27].

Accuracy assessment utilizes recovery studies with known additions of Cimetidine European Pharmacopoeia Impurity H to pharmaceutical matrices [17] [27]. Recovery values must fall within 98-102% of theoretical values across the analytical range [17] [27] [29]. Matrix effects require evaluation to ensure accuracy is maintained in the presence of excipients and degradation products [17] [27].

Precision validation includes both repeatability and intermediate precision components [17] [27]. Repeatability assessment involves six replicate analyses performed under identical conditions, with relative standard deviation requirements below 2.0% [17] [27]. Intermediate precision encompasses different analysts, instruments, and days, with acceptance criteria typically set at relative standard deviation values below 3.0% [17] [27].